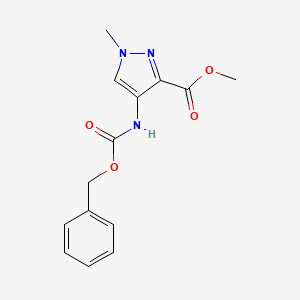
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles It features a carboxylate ester group, a methyl group, and a Cbz (carbobenzyloxy) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate typically involves the protection of an amino group using the Cbz group, followed by the formation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a β-keto ester, followed by protection of the amino group with benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient reaction conditions, such as one-pot synthesis and the use of protecting groups, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, typically using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common for deprotection.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation can lead to carboxylic acids or other oxidized derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The Cbz-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrazole ring can also interact with enzymes and receptors, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(Boc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Methyl 4-(Fmoc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.
Methyl 4-(Alloc-amino)-1-methyl-1H-pyrazole-3-carboxylate: Contains an Alloc (allyloxycarbonyl) protecting group
Uniqueness
Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
Propiedades
Fórmula molecular |
C14H15N3O4 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
methyl 1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(12(16-17)13(18)20-2)15-14(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19) |
Clave InChI |
YSTVIMXTTXOZGZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


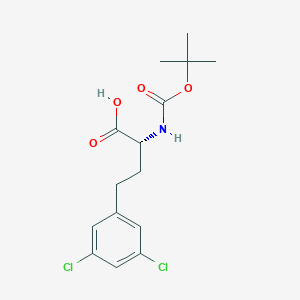

![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)

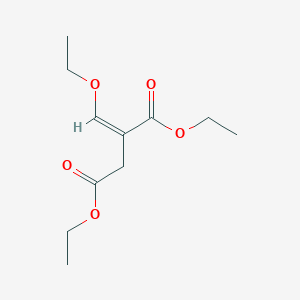
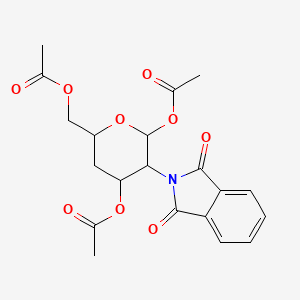

![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
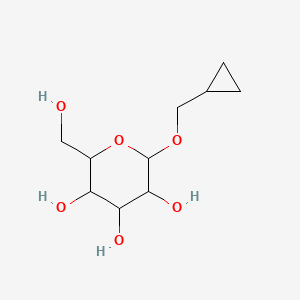

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)

